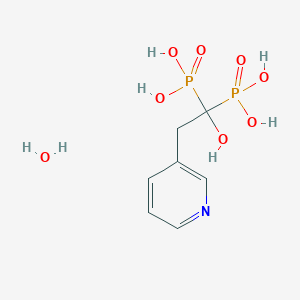

Risedronic acid monohydrate

Description

BenchChem offers high-quality Risedronic acid monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Risedronic acid monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H13NO8P2 |

|---|---|

Molecular Weight |

301.13 g/mol |

IUPAC Name |

(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid;hydrate |

InChI |

InChI=1S/C7H11NO7P2.H2O/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);1H2 |

InChI Key |

SASLGGGHGGSNGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.O |

Origin of Product |

United States |

Foundational & Exploratory

Molecular Pharmacodynamics of Risedronic Acid Monohydrate: Mechanisms of Osteoclast Inhibition and Apoptosis

Executive Summary

Risedronic acid monohydrate (risedronate sodium) is a highly potent, nitrogen-containing bisphosphonate (N-BP) utilized in the clinical management of osteoporosis and Paget's disease. While its macroscopic effect is the reduction of bone turnover, its molecular mechanism relies on a highly specific, targeted disruption of intracellular lipid metabolism. This whitepaper provides an in-depth mechanistic analysis of risedronate's action on osteoclasts, detailing its interference with the mevalonate pathway, the downstream collapse of small GTPase signaling, and the self-validating experimental protocols used to quantify these pharmacodynamic effects.

The Hydroxyapatite-Osteoclast Axis: Targeted Delivery

The clinical efficacy of risedronate is fundamentally driven by its pharmacokinetic distribution. Risedronate possesses a high affinity for bone mineral, specifically localizing to exposed hydroxyapatite at sites of active bone remodeling[1].

During bone resorption, the osteoclast secretes protons and proteolytic enzymes into the sealing zone, creating an acidic microenvironment (resorption lacuna). This acidic shift triggers the release of matrix-bound risedronate, which is subsequently internalized by the osteoclast via fluid-phase endocytosis across the ruffled border. This highly targeted delivery system ensures that risedronate reaches cytotoxic intracellular concentrations (estimated at ~10 μM) exclusively within active osteoclasts, sparing non-resorbing cells[2].

Intracellular Target: Farnesyl Pyrophosphate Synthase (FPPS) Inhibition

Unlike early-generation, non-nitrogenous bisphosphonates (such as clodronate) which are metabolized into cytotoxic ATP analogues, N-BPs like risedronate function as transition-state analogues of isoprenoid diphosphate lipids[3].

Upon entering the osteoclast cytosol, risedronate directly binds to and inhibits 3, a critical branch-point enzyme in the mevalonate pathway[3]. FPPS is responsible for synthesizing farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). By blocking this enzyme, risedronate completely halts the biosynthesis of these essential isoprenoid lipids[4].

Figure 1: Risedronate-mediated inhibition of FPPS in the mevalonate pathway leading to apoptosis.

Downstream Effectors: Small GTPases and Cytoskeletal Collapse

FPP and GGPP are absolute requirements for the post-translational lipid modification known as prenylation (farnesylation and geranylgeranylation). Prenylation provides the hydrophobic anchor that allows small GTPases of the Ras superfamily to attach to cell membranes and function correctly[5].

When risedronate depletes FPP and GGPP, newly synthesized small GTPases remain unprenylated and accumulate in the cytosol. This leads to a catastrophic failure of osteoclast morphology and function[3]:

Table 1: Impact of Risedronate on Small GTPase Function in Osteoclasts

| GTPase Family | Normal Function in Osteoclasts | Effect of Risedronate (Prenylation Failure) | Phenotypic Consequence |

| Rab (e.g., Rab6) | Regulates vesicular trafficking and exocytosis. | Cytosolic mislocalization. | Failure to secrete protons/Cathepsin K; loss of ruffled border. |

| Rho (e.g., RhoA) | Drives actin ring formation and cytoskeletal stability. | Inability to anchor to the plasma membrane. | Collapse of the sealing zone; detachment from bone matrix. |

| Rac / Cdc42 | Regulates membrane ruffling and cell survival signals. | Accumulation of unprenylated, GTP-bound (active) Rac. | Paradoxical sustained activation of p38 kinase, driving apoptosis. |

Expert Insight: The induction of apoptosis is not merely a passive loss of survival signals. Research indicates that6, leading to an inappropriate and sustained activation of downstream p38 MAPK pathways, which actively contributes to the pro-apoptotic effect of N-BPs[6].

Experimental Validation: Protocols for Assessing Prenylation Inhibition

To validate the mechanism of action of risedronate or screen novel N-BPs, researchers rely on self-validating biochemical assays. The following protocols are industry standards for directly measuring the inhibition of protein prenylation[2].

[14C]Mevalonate Incorporation Assay

Causality & Logic: By supplying primary osteoclasts or J774 macrophages with radiolabeled [14C]mevalonate (which sits upstream of the FPPS blockade), researchers can track its incorporation into newly synthesized FPP/GGPP and subsequently into prenylated proteins. Risedronate blocks FPPS, preventing the 14C label from reaching the target proteins[2]. Clodronate (a non-N-BP) must be used as a negative control, as it induces apoptosis without affecting the mevalonate pathway.

Figure 2: Workflow for the [14C]Mevalonate incorporation assay to detect prenylation inhibition.

Step-by-Step Methodology:

-

Cell Culture: Culture primary rabbit or murine osteoclasts in standard media supplemented with M-CSF and RANKL.

-

Drug Treatment: Treat cells with 10 μM risedronate (experimental), 10 μM clodronate (negative control), or vehicle for 24 hours.

-

Radiolabeling: Supplement the media with 10 μCi/mL of [14C]mevalonate for the final 12 hours of the incubation period.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Separation: Resolve 30 μg of total protein lysate on a 12% SDS-PAGE gel. Small GTPases will migrate to the 20-25 kDa range.

-

Detection: Dry the gel and expose it to an autoradiography film or phosphorimager screen for 48-72 hours.

-

Validation: A successful risedronate blockade will show a complete absence of 14C-labeled bands in the 20-25 kDa range compared to the vehicle and clodronate controls[2].

Unprenylated Rap1A Detection (Western Blot)

Causality & Logic: Rap1A is a highly abundant small GTPase in osteoclasts that is exclusively geranylgeranylated. When FPPS is inhibited, the unprenylated form of Rap1A accumulates. Using a highly specific monoclonal antibody that only recognizes the unprenylated C-terminal CAAX motif of Rap1A (which is masked when lipid-modified) provides a non-radioactive, highly sensitive surrogate marker for FPPS inhibition[5].

Step-by-Step Methodology:

-

Preparation: Treat osteoclasts with varying concentrations of risedronate (1 μM to 50 μM) for 48 hours to establish a dose-response curve.

-

Lysis: Extract proteins using a standard NP-40 lysis buffer.

-

Electrophoresis: Run 20 μg of protein lysate on a 15% SDS-PAGE gel and transfer to a PVDF membrane.

-

Primary Antibody: Probe the membrane overnight at 4°C with an anti-unprenylated Rap1A specific antibody (e.g., clone SC-1482).

-

Loading Control: Strip and reprobe the membrane with anti-β-actin or total Rap1A to ensure equal protein loading.

-

Validation: The appearance of a distinct band at ~21 kDa confirms the accumulation of unprenylated Rap1A, validating the intracellular efficacy of the FPPS blockade[5].

Conclusion

Risedronic acid monohydrate represents a triumph of targeted pharmacodynamics. By exploiting the natural bone-resorbing behavior of osteoclasts to achieve localized drug delivery, it ensures the specific inhibition of FPPS within the mevalonate pathway. The resulting failure to prenylate critical small GTPases (Rab, Rho, Rac) dismantles the osteoclast's structural integrity and forces the cell into apoptosis, thereby halting pathological bone resorption.

References

1.[1] Bisphosphonate - StatPearls - NCBI Bookshelf - NIH. Source: nih.gov. 1 2.[6] Inhibition of protein prenylation by bisphosphonates causes sustained activation of Rac, Cdc42, and Rho GTPases - PubMed. Source: nih.gov. 6 3.[3] Bisphosphonate Pathway, Pharmacodynamics - ClinPGx. Source: clinpgx.org. 3 4.[2] Molecular Mechanisms of Action of Bisphosphonates: Current Status - AACR Journals. Source: aacrjournals.org. 2 5.[4] Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC. Source: nih.gov. 4 6.[5] The regulation of osteoclast function and bone resorption by small GTPases - PMC - NIH. Source: nih.gov. 5

Sources

- 1. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ClinPGx [clinpgx.org]

- 4. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The regulation of osteoclast function and bone resorption by small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of protein prenylation by bisphosphonates causes sustained activation of Rac, Cdc42, and Rho GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

Risedronic Acid Monohydrate: Crystal Structure, Polymorphism, and Solid-State Characterization

The following technical guide provides an in-depth analysis of Risedronic Acid Monohydrate, focusing on its crystal structure, polymorphism, and solid-state characterization. This document is designed for researchers and drug development professionals, prioritizing experimental causality and self-validating protocols.

Executive Technical Summary

Risedronic acid monohydrate (

Understanding the solid-state landscape of the free acid is essential for controlling the quality of the final salt form, as "memory effects" in crystallization can propagate polymorphic impurities from acid to salt. This guide elucidates the structural hierarchy, distinguishing the free acid monohydrate from the sodium salt hydrates, and provides validated protocols for its isolation and characterization.

Crystallography and Structural Landscape[1]

The Zwitterionic Lattice

Unlike its sodium salt counterparts, Risedronic Acid Monohydrate crystallizes as a zwitterion . The pyridine nitrogen is protonated (

-

Lattice Characteristics: The structure is stabilized by an extensive three-dimensional network of hydrogen bonds involving the phosphonate hydroxyls, the protonated pyridinium nitrogen, and the water of crystallization.

-

Water Role: The single water molecule is structural, bridging the phosphonate moieties of adjacent molecules, acting as a "glue" that confers thermodynamic stability over the anhydrous form under ambient conditions.

Comparative Crystallographic Data

The following table contrasts the Free Acid Monohydrate with the commercial Sodium Salt Hemi-pentahydrate to highlight the distinct lattice parameters.

| Parameter | Risedronic Acid Monohydrate (Free Acid) | Risedronate Sodium Hemi-pentahydrate (API) |

| Formula | ||

| MW ( g/mol ) | 301.13 | 350.13 |

| Crystal System | Monoclinic (Typical) | Monoclinic |

| Space Group | ||

| Z (Units/Cell) | 4 | 8 |

| Key Structural Feature | Zwitterionic ( | Anionic ( |

| Water Content (Theor.) | ~5.98% | ~12.9% |

Note: Lattice parameters for the free acid are derived from single-crystal XRD refinement (Kaduk et al., 2016).

Polymorphic Landscape

Risedronic acid exhibits a narrower polymorphic window than its sodium salt, but phase purity is critical.

-

Monohydrate (Form I): The thermodynamically stable form at room temperature/RH. Obtained from aqueous acidic hydrolysis.

-

Anhydrate: Formed upon heating the monohydrate >150°C. Hygroscopic and reverts to monohydrate rapidly in ambient humidity.

-

Pseudo-polymorphs: Variable hydrates can form during aggressive drying, but usually relax to the monohydrate.

Experimental Protocols: Synthesis and Isolation

The following protocol details the isolation of high-purity Risedronic Acid Monohydrate. This process relies on the pH-dependent solubility switch , utilizing the zwitterionic point for crystallization.

Synthesis Pathway Diagram

The following Graphviz diagram illustrates the critical process flow from the precursor to the isolated crystal.

Caption: Synthesis pathway for Risedronic Acid Monohydrate, highlighting the critical hydrolysis step responsible for breaking pyrophosphate intermediates.

Step-by-Step Methodology

Objective: Synthesize and isolate >99.5% pure Risedronic Acid Monohydrate.

-

Bisphosphorylation:

-

Charge a reactor with 3-pyridylacetic acid (1.0 eq) and phosphorous acid (

, 3.0 eq). -

Add Phosphorous trichloride (

, 3.0 eq) dropwise while maintaining temperature < 50°C to manage exotherm. -

Heat to 90°C for 4–6 hours. Mechanism: This forms a complex mixture of phosphonated intermediates and pyrophosphates.

-

-

Hydrolysis (The Polymorph Control Step):

-

Add Water (10 volumes relative to SM) carefully.

-

Reflux at 100°C for 6 hours.

-

Why: This step hydrolyzes P-O-P anhydride bonds formed during the reaction, converting oligomers into the monomeric bisphosphonic acid.

-

-

Crystallization:

-

Cool the solution slowly (10°C/hour) to 25°C .

-

Risedronic acid has low solubility in water at acidic pH (pH ~1-2). The monohydrate will spontaneously nucleate.

-

Validation: If oiling occurs, seed with authentic monohydrate crystals at 50°C.

-

-

Isolation:

-

Filter the white crystalline solid.

-

Wash with cold water (2x) followed by methanol (to remove residual inorganic acids).

-

Dry at 50°C under vacuum. Warning: Do not exceed 80°C under high vacuum, or dehydration to the unstable anhydrate may occur.

-

Characterization & Self-Validating Systems

To ensure the isolated material is the correct polymorph (Monohydrate) and not the salt or anhydrate, use the following multi-modal characterization workflow.

Analytical Workflow Diagram

Caption: Analytical decision matrix for confirming Risedronic Acid Monohydrate phase purity.

Key Diagnostic Criteria

-

Powder X-Ray Diffraction (PXRD):

-

The monohydrate is characterized by unique reflections distinct from the sodium salt.

-

Diagnostic Peaks (2

): ~6.4°, 14.2°, 19.1°, 27.6° (Note: Exact values depend on X-ray source, typically Cu K -

Validation: Absence of peaks at 6.0° and 12.2° (characteristic of Sodium Salt Form B or Hemipentahydrate) confirms the absence of salt contamination.

-

-

Thermogravimetric Analysis (TGA):

-

Expected Weight Loss: 5.6% to 6.0% (Theoretical for 1

is 5.98%). -

Profile: A distinct step loss between 80°C and 130°C corresponds to the loss of lattice water.

-

-

Differential Scanning Calorimetry (DSC):

-

Endotherm 1: Broad dehydration peak (80–120°C).

-

Endotherm 2: Melting/Decomposition > 198°C.

-

Regulatory & IP Implications

In drug development, the solid form of the starting material (Risedronic Acid) can impact the IP landscape of the final drug product (Risedronate Sodium).

-

Process Patents: Many generic processes claim the isolation of specific Risedronic Acid polymorphs to circumvent innovator patents that might describe in-situ conversion.

-

Purity Profile: Isolating the acid as a crystalline monohydrate allows for a purification step (recrystallization) that removes phosphorus byproducts before sodium salt formation, ensuring ICH Q3A compliance.

References

-

Redman-Furey, N. et al. (2005).[1] Structural and analytical characterization of three hydrates and an anhydrate form of risedronate. Journal of Pharmaceutical Sciences.

-

Kaduk, J. A. et al. (2016).[2] Powder X-ray diffraction of risedronate sodium hemipentahydrate. Powder Diffraction.

-

WIPO Patent WO2008152518A2 . Process for the preparation of risedronic acid or risedronate sodium.[3][4][5][6]

-

Korean Patent KR100937184B1 . Novel and analogous isomers of risedronate sodium.

-

USP Monograph . Risedronate Sodium.[1][7][8][2][3][6][9][10][11][12][13] United States Pharmacopeia.[7][2][13]

Sources

- 1. Structural and analytical characterization of three hydrates and an anhydrate form of risedronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US8076483B2 - Process for the preparation of pure risedronic acid or salts - Google Patents [patents.google.com]

- 4. WO2008152518A2 - Process for the preparation of risedronic acid or risedronate sodium - Google Patents [patents.google.com]

- 5. WO2009034580A1 - Improved process for the preparation of risedronate sodium hemipentahydrate - Google Patents [patents.google.com]

- 6. Novel polymorphs and pseudopolymorphs of risedronate sodium | Patent Publication Number 20030195170 | Patexia [patexia.com]

- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 8. Risedronic acid - Wikipedia [en.wikipedia.org]

- 9. Risedronate sodium hemi-pentahydrate | C14H30N2Na2O19P4 | CID 11954322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. Risedronate: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. db.cbg-meb.nl [db.cbg-meb.nl]

Technical Guide: Risedronic Acid Binding Affinity to Hydroxyapatite

Executive Summary

Risedronic acid (administered as risedronate sodium monohydrate ) represents a third-generation nitrogen-containing bisphosphonate (N-BP) characterized by a pyridinyl R2 side chain. Its clinical efficacy in treating osteoporosis and Paget’s disease is fundamentally dictated by its physicochemical interaction with hydroxyapatite (HAP) , the primary mineral component of bone.[1]

Unlike first-generation bisphosphonates (e.g., etidronate) or the ultra-high affinity zoledronate, risedronate exhibits a moderate binding affinity . This specific thermodynamic profile is a critical feature, not a bug; it allows for sufficient skeletal retention to inhibit osteoclast-mediated resorption while maintaining a degree of reversibility that facilitates wider distribution within the bone matrix and potentially safer long-term remodeling dynamics compared to higher-affinity agents.

Molecular Mechanism of Binding

The binding of risedronate to hydroxyapatite is a chemisorption process driven by the molecule's "Bone Hook" structure. The risedronate anion interacts with calcium ions (

The P-C-P Backbone and R1 Side Chain

The core pharmacophore consists of two phosphonate groups (

-

The "Bone Hook": The two phosphonate groups chelate surface calcium ions.

-

The R1 Hydroxyl Group: Risedronate possesses a hydroxyl (-OH) group at the R1 position (geminal carbon). This group forms a third coordination bond with calcium, significantly enhancing affinity compared to non-hydroxyl bisphosphonates (e.g., clodronate). This creates a "tridentate" binding site that maximizes thermodynamic stability.

The R2 Pyridinyl Side Chain

The R2 side chain distinguishes risedronate from other N-BPs.

-

Structure: It contains a pyridine ring.[2]

-

Interaction: Unlike the primary amine in alendronate (which can be protonated and interact electrostatically), the nitrogen in the risedronate pyridine ring has a different pKa and steric profile.

-

Impact: This results in a binding affinity that is lower than alendronate and zoledronate but significantly higher than non-nitrogen bisphosphonates. The steric bulk of the rigid pyridine ring may limit the packing density on the HAP surface compared to the flexible alkyl chain of alendronate.

Visualization of the Signaling & Binding Pathway

Figure 1: The mechanistic pathway from risedronate solution binding to biological effect. The moderate affinity at the 'Chemisorption' stage is the rate-limiting determinant for bone retention.

Comparative Binding Affinity

Understanding risedronate's position in the bisphosphonate hierarchy is essential for drug development and dosing strategies. The binding affinity is often quantified using the affinity constant (

Rank Order of Affinity

Experimental data consistently places risedronate in the middle of the potency/affinity spectrum:

Zoledronate > Alendronate > Ibandronate > Risedronate > Etidronate > Clodronate [2][3][4]

Quantitative Comparison Data

| Bisphosphonate | HAP Retention Time (min)* | Relative Affinity Rank | Clinical Implication |

| Zoledronate | High | Extremely high retention; very slow release (years). | |

| Alendronate | High (N/A) | High | High retention; potential for "frozen bone" if overdosed. |

| Risedronate | Moderate | Balanced retention/release; wider skeletal distribution. | |

| Etidronate | Low (N/A) | Low | Weak binding; rapid desorption. |

*Data based on HAP-column FPLC studies (Source: Lawson et al., 2010).

**Alendronate and Etidronate values interpolated from kinetic

The "Goldilocks" Effect

Risedronate's moderate affinity (

-

Benefit: It remains accessible on the surface for uptake by osteoclasts but can also detach during remodeling events without requiring complete osteoclastic excavation.

-

Result: This contributes to a faster offset of effect upon discontinuation compared to alendronate/zoledronate (the "drug holiday" concept).

Experimental Protocols

To rigorously determine the binding affinity of risedronate to hydroxyapatite, two primary methodologies are employed: Batch Adsorption Isotherms (for thermodynamic constants) and Constant Composition Kinetics (for crystal growth inhibition). Below is the protocol for the Batch Adsorption method, which is the industry standard for calculating

Protocol: Batch Adsorption Isotherm Determination

Objective: Determine the Langmuir affinity constant (

Reagents & Materials:

-

Solid Phase: Synthetic Hydroxyapatite (specific surface area

, characterized by BET). -

Mobile Phase: 0.15 M NaCl or KCl buffer (to mimic physiological ionic strength), buffered to pH 7.4 with 10 mM HEPES or TRIS.

-

Analyte: Risedronate Sodium Monohydrate (high purity).

-

Equipment: UV-Vis Spectrophotometer (detection at

nm) or HPLC; Centrifuge; Temperature-controlled shaker.

Step-by-Step Methodology:

-

Preparation of HAP Suspension:

-

Suspend HAP powder in the buffer solution to achieve a final concentration of 1-5 mg/mL.

-

Critical Step: Equilibrate the suspension for 24 hours at 37°C to saturate the buffer with calcium and phosphate, preventing HAP dissolution during the experiment.

-

-

Risedronate Stock Solution:

-

Prepare a stock solution of risedronate (e.g., 1-2 mM) in the same pre-equilibrated buffer used for HAP.

-

-

Adsorption Setup:

-

Prepare a series of samples (n=6 to 10) with varying initial concentrations of risedronate (

), ranging from 10 -

Add a fixed mass of HAP suspension to each vessel.

-

Control: Prepare "blank" vessels with risedronate but without HAP to account for non-specific binding to tube walls.

-

-

Equilibration:

-

Incubate samples at 37°C with constant gentle agitation (orbit shaker) for 24 hours. (Kinetic studies show equilibrium is typically reached within 1-4 hours, but 24 hours ensures completion).

-

-

Phase Separation:

-

Centrifuge samples at 10,000 x g for 10-20 minutes.

-

Filter the supernatant through a 0.22

m PES filter to remove any HAP fines.

-

-

Quantification:

-

Measure the concentration of risedronate in the supernatant (

) using UV-Vis (262 nm) or HPLC. -

Calculate the amount adsorbed (

) using the mass balance equation:

-

-

Data Analysis (Langmuir Plot):

-

Fit the data to the Langmuir equation:

-

Linearize (Langmuir Type 1) to solve for constants:

-

Plot

vs.

-

Workflow Visualization

Figure 2: The Batch Adsorption Isotherm workflow for determining thermodynamic binding constants.

Clinical Implications of Affinity[2][4][5][6][7]

The "moderate" affinity of risedronate has direct clinical correlates:

-

Bone Surface Distribution: Because it does not bind as avidly as zoledronate, risedronate may achieve a more uniform distribution across bone surfaces, rather than concentrating intensely at the very first sites of contact (e.g., high-turnover trabeculae).

-

Reversibility: Studies in animal models (Source 1.13) suggest that upon cessation of therapy, the effects of risedronate reverse more rapidly than those of alendronate. This is crucial for managing potential side effects like atypical femoral fractures (AFF) or osteonecrosis of the jaw (ONJ), as the "drug holiday" is more pharmacologically effective.

-

Formulation: The monohydrate form is chosen for oral stability and solubility, but once dissolved in the stomach, the protonation state of the phosphonates and the pyridine ring adjusts to the physiological pH of the intestine and blood, dictating the final binding species.

References

-

Lawson, M. A., et al. (2010). "Differences between bisphosphonates in binding affinities for hydroxyapatite."[3][5][6] Journal of Biomedical Materials Research Part B: Applied Biomaterials. [Link]

-

Nancollas, G. H., et al. (2006). "Novel insights into actions of bisphosphonates on bone: differences in interactions with hydroxyapatite." Bone. [Link][3][4][7][8][9][10]

-

Russell, R. G. G. (2011). "Bisphosphonates: The first 40 years." Bone. [Link]

-

Boanini, E., et al. (2017). "Hydroxyapatite functionalization to trigger adsorption and release of risedronate."[11] Colloids and Surfaces B: Biointerfaces. [Link]

-

Puljula, E., et al. (2015). "Structural Requirements for Bisphosphonate Binding on Hydroxyapatite: NMR Study of Bisphosphonate Partial Esters." ACS Medicinal Chemistry Letters. [Link]

Sources

- 1. What is the mechanism of Risedronate Sodium? [synapse.patsnap.com]

- 2. Risedronate’s efficacy: from randomized clinical trials to real clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel insights into actions of bisphosphonates on bone: differences in interactions with hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Differences between bisphosphonates in binding affinities for hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Bisphosphonate With a Low Hydroxyapatite Binding Affinity Prevents Bone Loss in Mice After Ovariectomy and Reverses Rapidly With Treatment Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural requirements for bisphosphonate binding on hydroxyapatite: NMR study of bisphosphonate partial esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. Structural Requirements for Bisphosphonate Binding on Hydroxyapatite: NMR Study of Bisphosphonate Partial Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydroxyapatite functionalization to trigger adsorption and release of risedronate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Odyssey of Risedronic Acid: A Technical Guide to Uptake and Intracellular Action

This in-depth technical guide provides a comprehensive exploration of the cellular and molecular mechanisms of risedronic acid, a potent nitrogen-containing bisphosphonate. Designed for researchers, scientists, and drug development professionals, this document elucidates the pathways of cellular internalization, intracellular trafficking, and the subsequent molecular interactions that underpin its therapeutic efficacy in bone disorders like osteoporosis.

Introduction: The Clinical Imperative for Understanding Risedronate's Cellular Pharmacology

Risedronic acid, commonly administered as its sodium salt, is a cornerstone in the management of diseases characterized by excessive bone resorption.[1] Its primary clinical application is in the treatment of osteoporosis, where it effectively reduces the risk of vertebral and non-vertebral fractures.[2] The therapeutic success of risedronate lies in its remarkable affinity for hydroxyapatite, the mineral component of bone, and its potent inhibitory effect on osteoclasts, the cells responsible for bone degradation.[3] A thorough understanding of its cellular uptake and intracellular pathways is paramount for optimizing its therapeutic use, developing next-generation bisphosphonates, and exploring potential applications in other pathologies.

Cellular Uptake: A Journey into the Osteoclast

The journey of risedronic acid from the extracellular environment to its intracellular target is a multi-step process, primarily characterized by fluid-phase endocytosis, particularly in its target cells, the osteoclasts.

The Predominant Role of Fluid-Phase Endocytosis

Unlike many small molecule drugs that traverse the cell membrane via passive diffusion or specific transporters, nitrogen-containing bisphosphonates like risedronate are internalized predominantly through fluid-phase endocytosis.[4] This process involves the non-specific engulfment of extracellular fluid, and any solutes contained within it, into small vesicles. The efficiency of this uptake mechanism is a key determinant of the drug's potency in different cell types.[5]

The initial step in this process is the high-affinity binding of risedronate to the bone mineral surface.[3] During bone resorption, osteoclasts create a sealed-off acidic environment where bone mineral is dissolved, releasing matrix-bound risedronate. The drug is then taken up by the osteoclast.

The Critical Step of Endosomal Acidification

Following internalization into endocytic vesicles, risedronate must escape into the cytosol to reach its molecular target. This translocation is critically dependent on the acidification of the endosomal lumen.[4] The acidic environment within the late endosomes is thought to protonate the phosphonate groups of risedronate, reducing its negative charge and facilitating its transport across the vesicular membrane.

The following diagram illustrates the cellular uptake pathway of risedronic acid:

Intracellular Pathways: Targeting the Mevalonate Pathway

Once in the cytosol, risedronic acid embarks on its mission to disrupt key intracellular processes within the osteoclast, primarily by inhibiting the mevalonate pathway.

The Primary Molecular Target: Farnesyl Pyrophosphate Synthase (FPPS)

Risedronate is a potent inhibitor of farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway.[2][3] This pathway is responsible for the synthesis of cholesterol and, more importantly for osteoclast function, isoprenoid lipids such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[6]

The inhibition of FPPS by risedronate is highly specific and occurs at nanomolar concentrations. This potent inhibition is a key reason for its clinical efficacy.[2]

Disruption of Protein Prenylation and Small GTPase Function

FPP and GGPP are essential for the post-translational modification of small GTP-binding proteins, a process known as prenylation.[7] These small GTPases, including members of the Ras, Rho, and Rab families, act as molecular switches that regulate a multitude of cellular processes critical for osteoclast function, such as cytoskeleton organization, membrane trafficking, and cell survival.[1]

By inhibiting FPPS, risedronate prevents the synthesis of FPP and GGPP, thereby blocking the prenylation of these small GTPases. Unprenylated GTPases are unable to anchor to the cell membrane where they would normally exert their function, leading to their mislocalization and inactivation.[7] This disruption of small GTPase signaling is the central mechanism by which risedronate impairs osteoclast activity.

The following diagram depicts the intracellular pathway of risedronic acid and its effect on the mevalonate pathway:

Sources

- 1. Ras, RhoA, and vascular pharmacology in neurodevelopment and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescent Risedronate Analogues Reveal Bisphosphonate Uptake by Bone Marrow Monocytes and Localization Around Osteocytes In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

Technical Whitepaper: Preclinical Pharmacology of Risedronic Acid Monohydrate

Executive Summary

Risedronic acid (typically formulated as risedronate sodium) represents a third-generation, nitrogen-containing bisphosphonate (N-BP) characterized by a pyridinyl side chain.[1] Its clinical efficacy in treating osteoporosis and Paget’s disease is grounded in a high-affinity interaction with bone mineral and potent inhibition of osteoclast-mediated resorption.[2][3]

This technical guide synthesizes the preclinical pharmacology of risedronic acid, dissecting its mechanism of action, pharmacokinetic challenges, and the pivotal animal models used to validate its efficacy. It is designed for drug development professionals requiring a rigorous understanding of the molecule's behavior prior to clinical translation.

Part 1: Molecular Mechanism & Physicochemical Profile

Structure-Activity Relationship (SAR)

The pharmacological potency of risedronic acid stems from its specific chemical structure:

-

P-C-P Backbone: The geminal bisphosphonate structure renders the molecule resistant to enzymatic hydrolysis, allowing it to persist in the bone matrix.

-

R1 Side Chain (Hydroxyl): Enhances affinity for hydroxyapatite (HAP) crystals, acting as a "bone hook."

-

R2 Side Chain (Pyridinyl Nitrogen): This is the critical determinant of potency. Unlike early non-nitrogen bisphosphonates (e.g., etidronate) that cause osteoclast apoptosis via ATP depletion, risedronate inhibits the mevalonate pathway. The nitrogen atom in the pyridinyl ring forms hydrogen bonds with the Threonine-201 and Lysine-200 residues in the active site of the target enzyme, Farnesyl Pyrophosphate Synthase (FPPS).

Mechanism of Action: FPPS Inhibition

Risedronic acid acts as a transition state analog. Upon acidification in the osteoclast resorption lacunae, it is released from the bone surface and internalized by the osteoclast. Inside the cell, it inhibits FPPS, preventing the biosynthesis of isoprenoid lipids (farnesyl pyrophosphate and geranylgeranyl pyrophosphate).[4]

Consequences of Inhibition:

-

Loss of Prenylation: Small GTPases (Ras, Rho, Rac) require prenylation to anchor to the cell membrane.

-

Cytoskeletal Disruption: Without anchored GTPases, the osteoclast cannot form the "ruffled border" necessary for resorption.

-

Apoptosis: The accumulation of upstream metabolites and loss of signaling leads to programmed cell death.

Figure 1: Mechanism of Action.[1][4][5][6][7][8] Risedronate inhibits FPPS, blocking the conversion of IPP to FPP, ultimately halting protein prenylation essential for osteoclast survival.

Part 2: Pharmacokinetics & Bone Targeting[10]

The pharmacokinetic (PK) profile of risedronate is defined by low bioavailability and high bone affinity.

Absorption and Distribution

-

Oral Bioavailability: Extremely low (<1% in rats and dogs). Absorption occurs via passive diffusion in the upper GI tract. Food, particularly calcium-containing products, forms insoluble complexes with the phosphonate groups, reducing bioavailability to near zero.

-

Bone Affinity: Approximately 60% of the absorbed dose rapidly binds to bone hydroxyapatite. The drug preferentially deposits at sites of high physiological turnover (resorption surfaces).

-

Plasma Clearance: Risedronate is cleared from systemic circulation within hours (t½ distribution < 1 hr), sequestered into bone or excreted renally.

Quantitative PK Parameters (Rat & Dog Models)

| Parameter | Rat (IV 1 mg/kg) | Dog (Oral 1 mg/kg) | Clinical Relevance |

| Bioavailability (F) | N/A (IV) | 0.5% - 1.0% | Mimics human F (~0.63%). Requires fasting protocols.[9] |

| Bone Binding | ~50-60% of dose | ~60% of dose | High affinity confirms skeletal targeting. |

| Plasma t½ (Elimination) | Multi-phasic | Multi-phasic | Terminal half-life reflects release from bone (years). |

| Renal Clearance | High | High | Primary route of elimination for unbound drug. |

| Metabolism | None detected | None detected | No CYP450 interaction; low drug-drug interaction risk. |

Part 3: Preclinical Efficacy Models

To validate the antiresorptive efficacy of risedronic acid, two "gold standard" models are employed: the Ovariectomized (OVX) Rat Model and the Schenk Assay.

The Ovariectomized (OVX) Rat Model

This model mimics postmenopausal osteoporosis caused by estrogen deficiency. It is the FDA-mandated model for preclinical validation of osteoporosis therapies.

Experimental Protocol:

-

Subjects: Female Sprague-Dawley rats (approx. 6 months old, skeletally mature).

-

Acclimatization: 1 week.

-

Surgery: Bilateral ovariectomy (OVX) or Sham surgery (control).

-

Bone Loss Period: Allow 4–8 weeks post-surgery for estrogen-deficiency induced bone loss to occur (preventive vs. curative protocols).

-

Treatment:

-

Vehicle Control: Saline/PBS.

-

Risedronate Groups: 0.1, 0.5, 2.5 mg/kg/day (oral gavage or subcutaneous).

-

Duration: 12 weeks to 1 year.

-

-

Endpoints:

-

Bone Mineral Density (BMD): DXA scanning of lumbar spine and femur.[10]

-

Micro-CT: Assessment of trabecular microarchitecture (BV/TV, Trabecular Number, Separation).

-

Biomechanical Testing: Three-point bending test of the femoral shaft.

-

Self-Validating Logic: The Sham group must show normal BMD. The OVX-Vehicle group must show significant (>15%) bone loss. Risedronate efficacy is confirmed only if it rescues BMD to near-Sham levels.

Figure 2: OVX Rat Model Workflow. A systematic approach to evaluating preservation of bone mass and architectural integrity.

The Schenk Assay

The Schenk assay uses growing rats to differentiate between inhibition of bone resorption and inhibition of mineralization.

-

Objective: To determine the therapeutic window. High doses of bisphosphonates can impair mineralization (osteomalacia).

-

Method: Young rats are treated with risedronate. The metaphysis of the tibia is analyzed histologically.

-

Readout:

-

Risedronate Profile: Risedronate exhibits a wide therapeutic window in this assay, inhibiting resorption at doses significantly lower than those required to impair mineralization (unlike first-generation etidronate).

Part 4: Safety Pharmacology (Gastrointestinal)[7]

A critical differentiator for risedronate is its gastrointestinal (GI) safety profile compared to other N-BPs like alendronate.

Gastric Mucosal Irritation Model

-

Rationale: Oral bisphosphonates can cause esophagitis and gastric ulcers.[12]

-

Protocol: Fasted rats are dosed orally with risedronate or a comparator. Indomethacin (NSAID) is often co-administered to sensitize the mucosa, mimicking a high-risk patient profile.

-

Findings: Preclinical data indicate that risedronate induces significantly fewer gastric lesions than alendronate at equipotent doses. This is attributed to differences in epithelial permeability and direct cellular toxicity.

References

-

Mechanism of Action & FPPS Inhibition

- Dunford, J. E., et al. (2001). Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates. Journal of Pharmacology and Experimental Therapeutics.

-

Pharmacokinetics & Bone Affinity

- Lin, J. H. (1996). Bisphosphonates: a review of their pharmacokinetic properties. Bone.

-

OVX R

- Li, M., et al. (2005). Effects of risedronate on trabecular microstructure and biomechanical properties in ovariectomized rat tibia.

-

Gastric Safety Profile

-

Lanza, F. L., et al. (2000).[13] A randomized endoscopy study comparing the esophageal and gastroduodenal effects of risedronate and alendronate in postmenopausal women. Gastroenterology. (Validates preclinical findings in clinical setting).

-

-

General Preclinical Pharmacology

Sources

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. Risedronate’s efficacy: from randomized clinical trials to real clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Risedronate: Package Insert / Prescribing Information / MOA [drugs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Examination of the Effect of Black Cohosh on the Efficacy of Risedronate on Bone Mineral Density in an Ovariectomized Rat Model | FDA [fda.gov]

- 11. scilit.com [scilit.com]

- 12. researchgate.net [researchgate.net]

- 13. Endoscopic and histological verification of upper GI tract side effects after long-term therapy with alendronate and strontium ranelate [termedia.pl]

- 14. accessdata.fda.gov [accessdata.fda.gov]

Early-stage investigation of risedronic acid in bone mineralization

Executive Summary

Risedronic acid (risedronate) is a potent, third-generation nitrogen-containing bisphosphonate (N-BP) utilized primarily for the management of osteoporosis and Paget's disease[1]. While its late-stage clinical endpoint is the preservation of bone mineral density, early-stage preclinical investigations must rigorously evaluate its physicochemical interaction with bone mineral (hydroxyapatite) and its cellular disruption of osteoclastogenesis[2]. This whitepaper outlines the core molecular mechanisms, physicochemical profiling strategies, and self-validating cellular assays required to benchmark risedronate during early-stage drug development.

Molecular Foundations: The Mevalonate Pathway Blockade

To investigate risedronate, one must first understand that N-BPs do not merely coat the bone matrix; they act as targeted intracellular toxins. Upon administration, risedronate localizes to the bone surface and is endocytosed by actively resorbing osteoclasts[1].

Within the osteoclast cytosol, risedronate acts as a high-affinity, competitive inhibitor of farnesyl pyrophosphate synthase (FPPS) , a critical regulatory enzyme in the mevalonate pathway[3]. By blocking FPPS, risedronate halts the downstream synthesis of essential isoprenoid lipids, specifically farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP)[4]. These lipids are mandatory for the post-translational prenylation of small GTP-binding proteins (such as Ras, Rho, and Rac)[2]. Without prenylation, these signaling proteins cannot anchor to the cell membrane, leading to the collapse of the osteoclast's actin ring (the ruffled border), cessation of bone resorption, and the induction of apoptosis[5].

Caption: Mevalonate pathway blockade by risedronic acid inducing osteoclast apoptosis.

Physicochemical Profiling: Hydroxyapatite (HA) Binding Affinity

The efficacy of a bisphosphonate is dictated not only by its FPPS inhibition potency but also by its binding affinity to hydroxyapatite (HA), the primary mineral component of bone[6]. The R1 hydroxyl group of risedronate maximizes its affinity for calcium ions, forming a tridentate bond with HA[6].

However, risedronate's overall HA binding affinity is notably lower than that of zoledronate or alendronate[7]. Causality of Design: This "moderate" affinity is a strategic pharmacological advantage. A lower HA affinity allows risedronate to distribute more widely and deeply across trabecular bone surfaces rather than accumulating solely at the site of initial contact[7]. Furthermore, it provides a more rapid offset of action upon treatment cessation, which is critical for reversing suppressed bone turnover[8].

Quantitative Comparison of Bisphosphonate Profiles

| Bisphosphonate | Relative HA Binding Affinity | FPPS Inhibition Target | Clinical Offset of Action |

| Zoledronate | Highest | Yes (High Potency) | Slow / Prolonged |

| Alendronate | High | Yes | Slow |

| Ibandronate | Moderate | Yes | Moderate |

| Risedronate | Low-Moderate | Yes (High Potency) | Rapid |

| Clodronate | Lowest | No (ATP Analog) | Rapid |

(Data synthesized from comparative affinity rankings[6],[8],[7])

Protocol 1: In Vitro Hydroxyapatite Binding Assay

To validate the binding kinetics of novel risedronate formulations or radiolabeled variants, we utilize a synthetic HA binding assay[9].

-

Self-Validating Design: We use synthetic HA powder rather than biological bone chips to eliminate protein-binding artifacts and isolate the pure physicochemical interaction[9]. A negative control (saline without HA) must be run in parallel to account for non-specific binding to the assay tubes.

Methodology:

-

Preparation: Suspend varying amounts of solid synthetic HA powder (e.g., 1, 2, 5, 10, 20, and 50 mg) into separate vials containing 2 mL of pH 7.4 saline solution[10].

-

Equilibration: Shake the mixtures gently for 1 to 2 hours at room temperature to allow the HA to equilibrate with the buffer[9].

-

Spiking: Add a standardized concentration of the risedronate analyte (or radiolabeled complex) to each vial. Incubate with gentle shaking for 24 hours at room temperature[9].

-

Separation & Quantification: Centrifuge the suspensions at 3000 rpm for 10 minutes. Extract the supernatant.

-

Analysis: Measure the concentration of unbound risedronate in the supernatant (via HPLC or gamma counting for radiolabels). Calculate the bound fraction: Binding % = [1 - (Supernatant Concentration / Total Initial Concentration)] × 100[10].

Cellular Efficacy: Osteoclastogenesis and Resorption Inhibition

Translating molecular blockade into a measurable cellular phenotype requires robust in vitro modeling. The gold standard for evaluating bisphosphonate efficacy is the Osteoclast Pit Resorption Assay [11].

-

Causality of Design: While natural dentine or ivory slices closely mimic in vivo bone, they suffer from high biological variability and require complex scanning electron microscopy (SEM) for analysis[12]. For early-stage, high-throughput screening, we utilize inorganic calcium phosphate (CaP)-coated multiwell plates. CaP provides a uniform, homogeneous substrate that reduces biological variance and allows for rapid quantification via brightfield microscopy and simple silver nitrate (AgNO3) staining[11].

Caption: Step-by-step workflow for the in vitro osteoclast pit resorption assay.

Protocol 2: Osteoclast Pit Resorption Assay on CaP Substrates

-

Precursor Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) or murine bone marrow macrophages. Pass cells through a 70 µm cell strainer and lyse red blood cells[11],[13].

-

Differentiation & Seeding: Seed precursors onto CaP-coated 96-well plates at a density of 50,000 cells/well. Culture in αMEM supplemented with 10% FBS, M-CSF (macrophage colony-stimulating factor), and RANKL (Receptor Activator of Nuclear Factor κB Ligand) to drive osteoclastogenesis[11],[13].

-

Treatment: After multinucleated osteoclasts have formed (typically days 9–14), introduce risedronate to the culture media at varying logarithmic concentrations (e.g., 10⁻⁸ to 10⁻⁴ M)[13]. Self-Validation: Include a vehicle control (0 M) and a positive apoptosis control (e.g., high-dose zoledronate).

-

Fixation & Staining: After 48 hours of treatment, aspirate the media and lyse the cells using a dilute bleach solution or mechanical disruption to expose the underlying CaP coating[14]. Stain the remaining CaP coating with 5% AgNO3 (von Kossa stain) and expose to UV light; intact CaP turns black, while resorbed pits remain clear[14],[11].

-

Quantification: Image the wells using brightfield microscopy. Utilize ImageJ software to calculate the total area of the clear resorption pits relative to the total well area[11]. Risedronate efficacy is plotted as a dose-dependent reduction in total resorbed area.

Secondary Mineralization Dynamics

It is critical to note that risedronate does not directly stimulate osteoblasts to form new bone. Instead, early-stage in vivo models (e.g., ovariectomized mice) demonstrate that risedronate induces a secondary mineralization phase [8]. By drastically reducing the rate of osteoclastic bone turnover, the existing bone remodeling units are allowed to complete their mineralization phase uninterrupted. This prolonged lifespan of the bone structural unit leads to an increased degree of secondary mineralization, which is the primary driver behind the increased bone mineral density (BMD) observed in clinical endpoints.

References

1.1 2. 3 3. 2 4. 4 5.5 6.9 7.6 8.8 9. 10.10 11. 12 12.7 13. 14 14.11 15.13

Sources

- 1. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Risedronate Sodium? [synapse.patsnap.com]

- 3. pnas.org [pnas.org]

- 4. ClinPGx [clinpgx.org]

- 5. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Журнал СТМ - Html View - Modern Technologies in Medicine [stm-journal.ru]

- 7. dovepress.com [dovepress.com]

- 8. A Bisphosphonate With a Low Hydroxyapatite Binding Affinity Prevents Bone Loss in Mice After Ovariectomy and Reverses Rapidly With Treatment Cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Development of Radiolanthanide-Labeled-Bis- Alendronate Complexes for Bone Pain Palliation Therapy [austinpublishinggroup.com]

- 11. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bisphosphonates act on rat bone resorption through the mediation of osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Guide: Risedronic Acid Monohydrate – Modulation of Osteoblast and Osteocyte Apoptosis

Executive Summary: The Bisphosphonate Paradox

Risedronic acid monohydrate (Risedronate) exhibits a distinct, biphasic mechanism of action that differentiates its effect on bone-resorbing osteoclasts from bone-forming osteoblasts and mechanosensory osteocytes. While its primary therapeutic endpoint is the induction of apoptosis in osteoclasts via Farnesyl Pyrophosphate Synthase (FPPS) inhibition, its effect on the osteoblast lineage is cytoprotective .

Current research confirms that Risedronate prevents apoptosis in osteoblasts and osteocytes, particularly under stress conditions such as glucocorticoid exposure or estrogen withdrawal. This survival signal is not mediated by FPPS inhibition but rather through a non-enzymatic mechanism involving Connexin 43 (Cx43) hemichannels and the activation of the ERK signaling cascade . Understanding this dualism is critical for optimizing anabolic potential and preserving the osteocyte lacunar-canalicular network during antiresorptive therapy.

Mechanistic Deep Dive: The Cx43-ERK Survival Axis

Unlike the mevalonate pathway inhibition seen in osteoclasts, the anti-apoptotic effect of Risedronate on osteoblasts and osteocytes relies on the physical state of Connexin 43.

The Signaling Cascade

-

Ligand Interaction: Risedronate binds to the osteoblast/osteocyte cell membrane.

-

Hemichannel Modulation: This binding induces the opening of Cx43 hemichannels (unopposed connexons) on the cell surface. This effect is specific to Cx43 and does not occur with other connexin isoforms (e.g., Cx45).[1]

-

Kinase Activation: The opening of hemichannels triggers the rapid phosphorylation of ERKs (Extracellular Signal-Regulated Kinases) .

-

Nuclear Translocation & Survival: Phosphorylated ERK translocates to the nucleus or acts in the cytosol to downregulate pro-apoptotic proteins (e.g., Bax, Bad) and prevent the activation of Caspase-3, thereby blocking the apoptotic cascade initiated by glucocorticoids (e.g., Dexamethasone).

Visualization of the Signaling Pathway

Figure 1: The Cx43-dependent anti-apoptotic signaling pathway activated by Risedronate in osteoblasts.

Experimental Validation Protocols

To rigorously assess the cytoprotective effects of Risedronic acid, researchers must utilize a "Rescue Model" where apoptosis is experimentally induced (typically via Dexamethasone) and then challenged with the bisphosphonate.

Protocol: Assessment of Anti-Apoptotic Efficacy in MLO-Y4 Cells[2][3]

Objective: Quantify the reduction in Dexamethasone-induced apoptosis by Risedronate.

Materials:

-

Cell Line: MLO-Y4 (Murine Osteocyte-like) or MC3T3-E1 (Pre-osteoblast).

-

Reagents: Risedronic acid monohydrate (dissolved in vehicle), Dexamethasone (Dex), α-MEM culture media, FBS.

-

Assay Kit: Caspase-3 Colorimetric Assay or TUNEL Staining Kit.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed MLO-Y4 cells at a density of

cells/cm² in collagen-coated plates. -

Incubate for 24 hours at 37°C, 5% CO₂ to reach ~70-80% confluence.

-

-

Pre-Treatment (The Protective Window):

-

Replace media with low-serum (1% FBS) α-MEM to synchronize cells.

-

Test Group: Treat cells with Risedronate (

M to -

Control Group: Treat with Vehicle only.

-

Incubate for 1 hour . Note: Short pre-incubation is sufficient to trigger Cx43 opening.

-

-

Apoptosis Induction:

-

Add Dexamethasone to a final concentration of

M to all wells (except Negative Control). -

Co-incubate Risedronate and Dex for 6 to 24 hours .

-

-

Endpoint Analysis (Choose One):

-

A. Caspase-3 Activity: Lyse cells, add DEVD-pNA substrate, and measure absorbance at 405 nm.

-

B. TUNEL Staining: Fix cells in 4% Paraformaldehyde, permeabilize, and stain with TdT enzyme/dUTP-FITC. Counterstain with DAPI.

-

Workflow Visualization

Figure 2: Experimental workflow for validating Risedronate-mediated cytoprotection.

Data Synthesis: Dose-Response & Efficacy

The following table summarizes typical efficacy data derived from osteoblast/osteocyte apoptosis assays. Note the biphasic nature: low doses are protective, while very high doses may lose specificity or induce cytotoxicity.

| Parameter | Low Dose ( | High Dose ( | Biological Outcome |

| Apoptosis (Dex-Induced) | Reduced by 40-60% | No Effect / Increased | Low doses activate Cx43 survival signals. |

| Caspase-3 Activity | Significantly Inhibited | Unchanged / Elevated | Prevention of proteolytic cascade. |

| Cx43 Expression | Upregulated / Stabilized | Downregulated | Cx43 is required for the survival effect.[3] |

| Differentiation (ALP) | Enhanced | Inhibited | High doses may suppress osteoblast maturation. |

Key Insight: The therapeutic window for cytoprotection is significantly lower than the concentrations required to inhibit osteoclast FPPS in vitro, suggesting that systemic administration of Risedronate benefits bone mass through both antiresorptive (osteoclast) and pro-survival (osteocyte) mechanisms.

References

-

Plotkin, L. I., et al. (1999).[4] "Prevention of osteocyte and osteoblast apoptosis by bisphosphonates and calcitonin."[4] Journal of Clinical Investigation. Link

-

Plotkin, L. I., et al. (2002).[1][5] "Connexin 43 is required for the anti-apoptotic effect of bisphosphonates on osteocytes and osteoblasts in vivo."[3][6][7] Journal of Bone and Mineral Research.[3][4] Link

-

Bellido, T., & Plotkin, L. I. (2011).[5] "Novel actions of bisphosphonates in bone: preservation of osteoblast and osteocyte viability."[8][3][7] Bone. Link

-

Kishino, H., et al. (2013). "Risedronate increases osteoblastic differentiation and function through connexin43."[9] Biochemical and Biophysical Research Communications. Link

-

Follet, H., et al. (2007). "Risedronate prevents osteocyte apoptosis in the cortical bone of ovariectomized rats." Bone. Link

Sources

- 1. Frontiers | Connexin 43 hemichannels and intracellular signaling in bone cells [frontiersin.org]

- 2. Effects of risedronate on osteoblastic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. osteologia.org.ar [osteologia.org.ar]

- 4. JCI - Promotion of osteoclast survival and antagonism of bisphosphonate-induced osteoclast apoptosis by glucocorticoids [jci.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Connexin 43 is required for the anti-apoptotic effect of bisphosphonates on osteocytes and osteoblasts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]

- 8. The effect of risedronate on osteogenic lineage is mediated by cyclooxygenase-2 gene upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Risedronate increases osteoblastic differentiation and function through connexin43 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Risedronic Acid Monohydrate: In Vitro Application Notes and Protocols

Abstract

This guide provides a comprehensive overview and detailed protocols for the in vitro application of Risedronic acid monohydrate, a potent nitrogen-containing bisphosphonate. The primary focus is on methodologies relevant to bone biology, specifically targeting osteoclast differentiation and activity, as well as osteoblast function and mineralization. This document is intended for researchers, scientists, and drug development professionals, offering a framework for investigating the cellular and molecular effects of risedronic acid. The protocols are designed with scientific integrity, explaining the causality behind experimental choices and providing a self-validating system for reliable and reproducible results.

Introduction: Understanding Risedronic Acid

Risedronic acid (also known as risedronate) is a third-generation bisphosphonate widely utilized in the clinical management of bone disorders characterized by excessive bone resorption, such as osteoporosis.[1][2][3] Its mechanism of action is well-defined and centers on the inhibition of the mevalonate pathway within osteoclasts, the primary cells responsible for bone resorption.[4][5][6]

Core Mechanism of Action

Nitrogen-containing bisphosphonates, including risedronate, specifically target and inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[4][6][7][8] The inhibition of FPPS disrupts the synthesis of essential isoprenoid lipids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[4] These molecules are critical for the post-translational modification (prenylation) of small GTP-binding proteins such as Ras, Rho, and Rab.[4][7]

The disruption of protein prenylation has profound consequences for osteoclast function and survival:

-

Cytoskeletal Disruption: It impairs the formation of the ruffled border, a specialized cell membrane structure essential for bone resorption.[7]

-

Trafficking Deficits: Intracellular protein trafficking is compromised.

-

Induction of Apoptosis: The cumulative cellular stress and dysfunction ultimately lead to programmed cell death (apoptosis) of the osteoclast.[4][5][9]

In Vitro Applications

In vitro cell culture models are indispensable for dissecting the specific effects of risedronic acid. These models allow for controlled investigation of:

-

Anti-resorptive Potency: Quantifying the direct inhibitory effect on osteoclast formation and function.

-

Effects on Osteoblasts: Evaluating potential impacts on bone-forming cells, which remains an area of active research.[5][10]

-

Cytotoxicity and Viability: Determining dose-dependent effects on various cell types.

-

Translational Oncology: Investigating its antiproliferative and pro-apoptotic effects in cancer cell lines.[8]

Materials and Reagents

Successful and reproducible experiments hinge on the quality and proper preparation of all materials.

| Component | Description & Recommended Source/Type | Purpose |

| Risedronic Acid | Risedronate Sodium Monohydrate (Sigma-Aldrich, MedChemExpress, etc.) | Active pharmaceutical ingredient for all treatments. |

| Cell Lines | RAW 264.7: Murine monocyte/macrophage line.[11][12] MC3T3-E1 (Subclone 4 or 14): Murine pre-osteoblastic cell line.[13][14][15] | Precursor cells for osteoclast and osteoblast differentiation, respectively. |

| Base Media | α-MEM (Alpha-Minimum Essential Medium): For osteoclast and osteoblast differentiation.[11][16] DMEM (Dulbecco's Modified Eagle Medium): For general culture of RAW 264.7 cells.[11] | Provides essential nutrients for cell growth and differentiation. |

| Supplements | Fetal Bovine Serum (FBS), Penicillin-Streptomycin (P/S), L-Glutamine. | Support cell growth, prevent contamination, and provide essential amino acids. |

| Differentiation Factors | mRANKL (Recombinant Mouse RANKL): For osteoclastogenesis.[11][17] Ascorbic Acid & β-Glycerophosphate: For osteoblastogenesis.[1][16] | Induce differentiation of precursor cells into mature phenotypes. |

| Assay Reagents | TRAP Staining Kit: Leukocyte Acid Phosphatase kit.[18][19] Alizarin Red S (ARS) Stain. [20] MTT or CCK-8 Cell Viability Assay Kits. | For visualization/quantification of osteoclasts, matrix mineralization, and cell viability. |

| Solvents | Sterile, cell-culture grade Water or PBS for stock solutions. DMSO is not recommended for risedronate.[8] | To dissolve and dilute risedronic acid. |

Core Protocols

Protocol 1: Preparation of Risedronic Acid Stock Solution

Causality Statement: A sterile, accurately concentrated stock solution is fundamental for precise and repeatable dosing in cell culture experiments. Risedronate sodium is water-soluble, which simplifies preparation.[8]

-

Calculation: Determine the required mass of risedronate sodium monohydrate to prepare a high-concentration stock (e.g., 10 mM or 100 mM).

-

Dissolution: Under sterile conditions (in a biological safety cabinet), dissolve the calculated powder in cell-culture grade sterile water or PBS. Gentle warming may aid dissolution.[8]

-

Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, conical tube.

-

Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store aliquots at -20°C.

Protocol 2: In Vitro Osteoclastogenesis and Inhibition Assay

Causality Statement: This protocol models the inhibitory effect of risedronic acid on the RANKL-induced differentiation of macrophage precursors into mature, bone-resorbing osteoclasts. The endpoint, TRAP staining, identifies cells expressing tartrate-resistant acid phosphatase, a hallmark enzyme of osteoclasts.[18][19]

Experimental Workflow for Osteoclastogenesis Inhibition

Caption: Workflow for assessing risedronic acid's effect on osteoclast differentiation.

Step-by-Step Methodology:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well or 24-well plate at a density of 1.5 x 10⁴ to 2.5 x 10⁴ cells/cm² in DMEM with 10% FBS.[11] Allow cells to adhere for 12-24 hours.

-

Initiation of Differentiation: Aspirate the seeding medium. Replace it with α-MEM containing 10% FBS, 1% P/S, and 30-50 ng/mL of recombinant mouse RANKL.[11][17]

-

Treatment: Concurrently with RANKL addition, add risedronic acid at desired final concentrations (a typical range for inhibitory effects is 0.1-10 µM).[9] Include a "vehicle control" (no risedronate).

-

Incubation and Maintenance: Culture the cells at 37°C and 5% CO₂. Replace the medium every 2-3 days with fresh medium containing both RANKL and the respective concentrations of risedronic acid.[11]

-

Endpoint - TRAP Staining (Day 6-7):

-

Wash cells gently with PBS.

-

Fix the cells with a 10% formalin solution for 5-10 minutes at room temperature.[19]

-

Wash wells thoroughly with deionized water.[19]

-

Perform staining using a commercial TRAP staining kit, following the manufacturer's protocol.[18][19][21] This typically involves incubating with a substrate solution at 37°C until a red/purple color develops in the osteoclasts.

-

Wash to stop the reaction.

-

-

Analysis: Under a light microscope, identify osteoclasts as large, TRAP-positive (red/purple) cells containing three or more nuclei.[18] Quantify the number of these cells per well or field of view to determine the dose-dependent inhibition by risedronic acid.

Protocol 3: Osteoblast Differentiation and Mineralization Assay

Causality Statement: This protocol assesses the influence of risedronic acid on the ability of pre-osteoblasts to differentiate into mature cells and deposit a mineralized extracellular matrix. The endpoint, Alizarin Red S staining, specifically binds to calcium deposits, providing a quantitative measure of mineralization.[20][22]

Step-by-Step Methodology:

-

Cell Seeding: Plate MC3T3-E1 cells in a 24-well or 12-well plate at a density of 2-3 x 10⁴ cells/cm² in α-MEM with 10% FBS.[13] Culture until they reach 80-95% confluency.[13]

-

Initiation of Differentiation: Once confluent, switch the medium to an "Osteogenic Induction Medium." This consists of the base medium (α-MEM + 10% FBS) supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate .[1][16]

-

Treatment: At the start of differentiation, add risedronic acid at the desired concentrations. Studies have explored a wide range, from 10⁻⁸ M to 10⁻⁴ M, with higher concentrations often showing inhibitory effects on mineralization and viability.[9][10][23]

-

Incubation and Maintenance: Culture the cells for 14-21 days, replacing the osteogenic medium (with fresh supplements and risedronic acid) every 2-3 days.[16]

-

Endpoint - Alizarin Red S Staining (Day 14-21):

-

Aspirate the culture medium and wash cells twice with PBS.[20]

-

Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[20][22]

-

Wash away the fixative with several changes of deionized water.

-

Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well, ensuring the cell layer is covered.[20] Incubate for 20-30 minutes at room temperature.[20]

-

Gently aspirate the stain and wash 3-5 times with deionized water to remove unbound dye.[20]

-

-

Analysis: Mineralized nodules will appear as bright red-orange deposits. These can be imaged via microscopy for qualitative analysis. For quantification, the stain can be eluted with 10% cetylpyridinium chloride, and the absorbance measured (e.g., at 562 nm).[22]

Protocol 4: Cell Viability/Cytotoxicity Assay

Causality Statement: It is crucial to distinguish between a specific anti-differentiative effect and general cytotoxicity. Assays like MTT or CCK-8 measure metabolic activity, which correlates with the number of viable cells. This helps determine the concentration window where risedronic acid affects cell function without simply killing the cells.

Step-by-Step Methodology:

-

Seeding: Seed cells (e.g., RAW 264.7, MC3T3-E1, or other cell lines of interest) into a 96-well plate at an appropriate density to ensure they are in a logarithmic growth phase during treatment.

-

Treatment: After allowing cells to adhere overnight, replace the medium with fresh medium containing a range of risedronic acid concentrations. High concentrations (e.g., 100-1000 µM) are more likely to induce cytotoxicity and apoptosis.[9]

-

Incubation: Incubate for a relevant time period (e.g., 24, 48, or 72 hours).[10]

-

Assay: Add the viability reagent (e.g., MTT, XTT, or CCK-8) to each well according to the manufacturer's instructions.

-

Measurement: After the required incubation period with the reagent, measure the absorbance using a microplate reader at the appropriate wavelength.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells. This data can be used to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

Data Interpretation and Expected Outcomes

Risedronic Acid Concentration Guide

| Assay Type | Cell Line | Typical Concentration Range | Expected Outcome | Reference |

| Osteoclast Inhibition | RAW 264.7 / Primary BMMs | 0.1 - 10 µM | Dose-dependent decrease in TRAP+ multinucleated cells. | [3] |

| Osteoblast Mineralization | MC3T3-E1 / Primary MSCs | 10 nM - 100 µM | Biphasic effects reported. Low concentrations may be neutral or slightly stimulatory, while high concentrations (>10 µM) are often inhibitory. | [9][10][24] |

| Cytotoxicity / Apoptosis | Various (MSCs, Cancer Cells) | 10 µM - 1000 µM | Dose-dependent decrease in cell viability. High concentrations (>100 µM) induce apoptosis. | [9][25] |

Signaling Pathway Visualization

Simplified Mevalonate Pathway and Risedronate Inhibition

Caption: Risedronate inhibits FPPS, blocking protein prenylation and inducing osteoclast apoptosis.

References

-

Luckman, S. P., et al. (1998). Nitrogen-containing bisphosphonates inhibit the mevalonate pathway and prevent post-translational prenylation of GTP-binding proteins, including Ras. PubMed. (Source: PubMed) [Link]

-

Osteoclast generation from RAW 264.7 and PBMC cells. The set up in our lab. (2023). Source: Unknown. [Link]

-

Alizarin Red S Staining Protocol for Calcium Detection in Cells and Tissues. (2025). Source: Elabscience. [Link]

-

Collin-Osdoby, P. (2012). RANKL-mediated osteoclast formation from murine RAW 264.7 cells. Bone Research Protocols. (Source: SpringerLink) [Link]

-

Lee, S. U., et al. (2016). TRAP staining and activity assay. Bio-protocol. (Source: Bio-protocol) [Link]

-

Hsu, Y. L., et al. (2016). MC3T3-E1 cell culture and osteoblast differentiation. Bio-protocol. (Source: Bio-protocol) [Link]

-

Pautke, C., et al. (2016). Effects of risedronate on osteoblastic cell cultures. PubMed. (Source: PubMed) [Link]

-

Tartrate-Resistant Acid Phosphatase Staining: An In Vitro Technique to Detect TRAP Enzyme-Containing Cultured Osteoclasts. (2025). JoVE. (Source: JoVE) [Link]

-

Vieno, M. T., et al. (2003). Effects of risedronate, alendronate, and etidronate on the viability and activity of rat bone marrow stromal cells in vitro. PubMed. (Source: PubMed) [Link]

-

Mastering Osteogenic Induction of MC3T3-E1 Subclone 14 Cells. (2025). Procell. (Source: Procell) [Link]

-

How to Achieve Stunning Alizarin Red S Staining in Osteogenic Differentiation. (2025). Cyagen. (Source: Cyagen) [Link]

-

TRAP Stain. Source: University of Rochester Medical Center. [Link]

-

How can I TRAP stain osteoclasts? Please help me with the protocol in details. (2017). ResearchGate. (Source: ResearchGate) [Link]

-

Fiuza, J. A., et al. (2013). In vitro evaluation of the effects of risedronate associated with cobalamin on osteoblastic cells. SciELO. (Source: SciELO) [Link]

-

D'Amelio, P., et al. (2011). The effect of risedronate on osteogenic lineage is mediated by cyclooxygenase-2 gene upregulation. PMC. (Source: PMC) [Link]

-

TRAP Staining Kit. Source: Cosmo Bio. [Link]

-

MC3T3-E1 Subclone 14 Cell Line. Source: Elabscience. [Link]

-

Gatti, D., & Viapiana, O. (2014). Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis. CORE. (Source: CORE) [Link]

-

Risedronate Sodium: Experimental Workflows for Bone, Cancer, and Emphysema Research. (2026). Online Inhibitor. (Source: Online Inhibitor) [Link]

-

Dunford, J. E., et al. (2007). Synthesis and Biological Evaluation of α-Halogenated Bisphosphonate and Phosphonocarboxylate Analogues of Risedronate. Journal of Medicinal Chemistry. (Source: ACS Publications) [Link]

-

Protocol for evaluating the effects of large gradient high magnetic fields on osteocyte function. (2024). STAR Protocols. (Source: STAR Protocols) [Link]

-

Li, Y., et al. (2022). Evaluation of culture conditions for osteoclastogenesis in RAW264.7 cells. PMC. (Source: PMC) [Link]

-

Kim, J. H., et al. (2023). Reduction of Osteoclastic Differentiation of Raw 264.7 Cells by EMF Exposure through TRPV4 and p-CREB Pathway. MDPI. (Source: MDPI) [Link]

-

D'Amelio, P., et al. (2011). The effect of risedronate on osteogenic lineage is mediated by cyclooxygenase-2 gene upregulation. PubMed. (Source: PubMed) [Link]

-

Fisher, J. E., et al. (2000). In vivo effects of bisphosphonates on the osteoclast mevalonate pathway. PubMed. (Source: PubMed) [Link]

-

Alizarin Red S Staining Protocol for Calcium. ResearchGate. (Source: ResearchGate) [Link]

-

Make arrangements for training with Shreyas prior to using the staining station for. USask Health Sciences. (Source: USask Health Sciences) [Link]

-

de-Souza, F. A., et al. (2016). Effects of risedronate on the morphology and viability of gingiva-derived mesenchymal stem cells. PMC. (Source: PMC) [Link]

-

MC3T3-E1 Subclone 14. BCRJ. (Source: BCRJ) [Link]

-

Mineralization assay with alizarin red S staining for calcium nodules... ResearchGate. (Source: ResearchGate) [Link]

-

Effect of Risedronate on Osteoblast Differentiation, Expression of Receptor Activator of NFB Ligand and Apoptosis in Mesenchymal. Ovid. (Source: Ovid) [Link]

-

Kim, H. J., et al. (2012). Risedronate directly inhibits osteoclast differentiation and inflammatory bone loss. PubMed. (Source: PubMed) [Link]

-

Søe, K., & Delaissé, J. M. (2010). Human primary osteoclasts: in vitro generation and applications as pharmacological and clinical assay. PMC. (Source: PMC) [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Risedronate directly inhibits osteoclast differentiation and inflammatory bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrogen-containing bisphosphonates inhibit the mevalonate pathway and prevent post-translational prenylation of GTP-binding proteins, including Ras [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of risedronate on osteogenic lineage is mediated by cyclooxygenase-2 gene upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo effects of bisphosphonates on the osteoclast mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. sm-406.com [sm-406.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Effects of risedronate on osteoblastic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Osteoclast generation from RAW 264.7 and PBMC cells. The set up in our lab [scielo.isciii.es]

- 12. profiles.wustl.edu [profiles.wustl.edu]

- 13. Mastering Osteogenic Induction of MC3T3-E1 Subclone 14 Cells [procellsystem.com]

- 14. elabscience.com [elabscience.com]

- 15. atcc.org [atcc.org]

- 16. bio-protocol.org [bio-protocol.org]

- 17. cell.com [cell.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 20. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 21. Tartrate-Resistant Acid Phosphatase Staining: An In Vitro Technique to Detect TRAP Enzyme-Containing Cultured Osteoclasts [jove.com]

- 22. oricellbio.com [oricellbio.com]

- 23. Effects of risedronate, alendronate, and etidronate on the viability and activity of rat bone marrow stromal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Effects of risedronate on the morphology and viability of gingiva-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]